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Compound of Interest

(4-Methoxypyrimidin-5-yl)boronic
Compound Name: d
aci

Cat. No.: B566114

CAS Number: 909187-37-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and drug development professionals interested in (4-Methoxypyrimidin-5-yl)boronic acid.
This document provides a detailed overview of its physicochemical properties, synthesis,
applications in medicinal chemistry, and relevant experimental protocols.

Physicochemical Properties

(4-Methoxypyrimidin-5-yl)boronic acid is a valuable building block in organic synthesis,
particularly in the construction of complex molecules for pharmaceutical applications. A
summary of its key physicochemical properties is presented in the table below. While some
specific physical properties like the melting and boiling points are not readily available in the
literature for this exact compound, data for structurally similar compounds are provided for
reference.
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Property Value Source
CAS Number 909187-37-7 N/A
Molecular Formula CsH7BN20s [1]
Molecular Weight 153.93 g/mol [2]

(4-methoxypyrimidin-5-
IUPAC Name ) i [2]
yl)boronic acid

SMILES COC1=NC=NC=C1B(0)O [1]

InChl=1S/C5H7BN203/c1-11-
InChl 5-4(6(9)10)2-7-3-8-5/h2-3,9- [1]
10H,1H3

Not available (For the related
] ] compound 2,4-
Melting Point ] o ] N/A
dimethoxypyrimidin-5-boronic

acid: 115-117 °C)

Boiling Point Not available N/A

- Soluble in dimethyl sulfoxide
Solubility N/A
and methanol.

Synthesis and Characterization

The synthesis of pyrimidine boronic acids can be achieved through various methods, with a
common approach being the metal-halogen exchange of a halopyrimidine followed by
borylation.

Representative Synthesis of (4-Methoxypyrimidin-5-
yl)boronic acid

This protocol describes a general method for the synthesis of pyrimidin-5-yl boronic acids from
their corresponding 5-halopyrimidines. This can be adapted for the synthesis of (4-
Methoxypyrimidin-5-yl)boronic acid from 5-bromo-4-methoxypyrimidine.

Experimental Protocol:
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Materials:

5-Bromo-4-methoxypyrimidine

e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

e Triisopropyl borate

e Aqueous Hydrochloric Acid (HCI)

o Diethyl ether

e Anhydrous Magnesium Sulfate (MgSQOa)

» Standard glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks)
Procedure:

o Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon
or Nitrogen), dissolve 5-bromo-4-methoxypyrimidine in anhydrous THF.

« Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium
(typically 1.1 equivalents) dropwise, maintaining the temperature. Stir the reaction mixture at
-78 °C for 1-2 hours to ensure the complete formation of the lithiated intermediate.

e Borylation: To the reaction mixture at -78 °C, add triisopropyl borate (typically 1.2
equivalents) dropwise. Allow the mixture to slowly warm to room temperature and stir
overnight.

» Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl at O °C.
Extract the mixture with diethyl ether.

« Purification: Combine the organic extracts, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure to yield the crude (4-Methoxypyrimidin-5-yl)boronic
acid. Further purification can be achieved by recrystallization or column chromatography.
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Workflow for the Synthesis of (4-Methoxypyrimidin-5-yl)boronic acid

G-Bromo-4-methoxypyrimidine in Anhydrous THI)

Y
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Caption: A general workflow for the synthesis of (4-Methoxypyrimidin-5-yl)boronic acid.

Analytical Characterization

The characterization of (4-Methoxypyrimidin-5-yl)boronic acid and its derivatives typically
involves a combination of spectroscopic and chromatographic techniques. While specific
spectra for this compound are not widely published, the following methods are standard for
boronic acid characterization.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b566114?utm_src=pdf-body
https://www.benchchem.com/product/b566114?utm_src=pdf-body-img
https://www.benchchem.com/product/b566114?utm_src=pdf-body
https://www.benchchem.com/product/b566114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Purpose
Nuclear Magnetic Resonance (NMR) 1H, 13C, and B NMR are used to confirm the
Spectroscopy molecular structure.

Determines the molecular weight and can be
Mass Spectrometry (MS) )
used to elucidate the structure.

High-Performance Liquid Chromatography

Assesses the purity of the compound.
(HPLC)

Applications in Medicinal Chemistry

(4-Methoxypyrimidin-5-yl)boronic acid is a key intermediate in the synthesis of a variety of
biologically active compounds. Its primary application is in palladium-catalyzed cross-coupling
reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a powerful tool for

forming carbon-carbon bonds, enabling the construction of complex molecular scaffolds.[3]

The pyrimidine moiety is a common feature in many kinase inhibitors, where it can participate
in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The 5-
position of the pyrimidine ring is a favorable site for substitution, and 5-pyrimidinylboronic acids
generally exhibit good reactivity in Suzuki couplings.[3]

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors are
biaryl or heteroaryl compounds, and the Suzuki-Miyaura coupling is a fundamental reaction for
their synthesis. (4-Methoxypyrimidin-5-yl)boronic acid serves as a versatile building block
for introducing the 4-methoxypyrimidine motif into these inhibitors.

One important class of kinases targeted in drug discovery is the Janus kinase (JAK) family.
JAK inhibitors are used in the treatment of various inflammatory diseases and cancers. The 4-
methoxypyrimidine core is a feature of some potent and selective JAK inhibitors, which
modulate the JAK-STAT signaling pathway.

Suzuki-Miyaura Coupling Protocol
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The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction using a
pyrimidine boronic acid.

Experimental Protocol:

Materials:

Aryl or heteroaryl halide (1.0 equivalent)

(4-Methoxypyrimidin-5-yl)boronic acid (1.0-1.5 equivalents)

Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)CI2) (0.5-5 mol%)

Base (e.g., K2COs, K3zPOa4, Cs2CO0s3) (2.0-3.0 equivalents)

Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Standard glassware for inert atmosphere reactions or a microwave reactor
Procedure (Conventional Heating):

e Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide, (4-
Methoxypyrimidin-5-yl)boronic acid, palladium catalyst, and base.

e Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen)
three times.

» Solvent Addition: Add the degassed solvent via syringe.

o Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir
for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

o Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,
filter, and concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel.
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Procedure (Microwave-Assisted):[5]

o Reaction Setup: In a microwave reactor vial, combine the aryl or heteroaryl halide, (4-
Methoxypyrimidin-5-yl)boronic acid, palladium catalyst, and base.

e Solvent Addition: Add the degassed solvent.

o Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set
temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.

o Work-up and Purification: Follow steps 5 and 6 from the conventional heating protocol.

Suzuki-Miyaura Coupling Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Targeting the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a
critical signaling cascade involved in cellular processes such as immunity, cell proliferation, and
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apoptosis. Dysregulation of this pathway is implicated in various diseases, including
autoimmune disorders and cancer.

JAK inhibitors synthesized using building blocks like (4-Methoxypyrimidin-5-yl)boronic acid
can block the activity of JAKs, thereby inhibiting the downstream signaling cascade.

JAK-STAT Signaling Pathway
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Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b566114?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety and Handling

Boronic acids should be handled with appropriate safety precautions in a well-ventilated area
or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed
safety information, refer to the Safety Data Sheet (SDS) for this compound.

Conclusion

(4-Methoxypyrimidin-5-yl)boronic acid is a valuable and versatile building block for organic
synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of kinase
inhibitors, especially those targeting the JAK-STAT pathway, highlights its importance in
modern drug discovery. This technical guide provides a foundational understanding of its
properties, synthesis, and applications to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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